molecular formula C15H18Cl3NO10 B136763 methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate CAS No. 197895-54-8

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate

Cat. No.: B136763
CAS No.: 197895-54-8
M. Wt: 478.7 g/mol
InChI Key: KWNIVSQDHXVNAL-OBBGECFZSA-N
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Description

Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H18Cl3NO10 and its molecular weight is 478.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Characterization and Structural Analysis

Research often involves the characterization and structural elucidation of complex molecules. For example, Irvine, Cooper, and Thornburgh (2008) demonstrated the use of the one-bond chlorine-isotope effect in 13C NMR for identifying chlorinated carbons in chlorinated compounds. This technique could be applicable in the structural analysis of chlorinated molecules similar to the specified compound, aiding in solving structural problems in chlorinated organic chemistry (Irvine, Cooper, & Thornburgh, 2008).

Synthetic Applications and Molecular Design

Complex molecules often serve as building blocks or intermediates in the synthesis of biologically active compounds or materials with specific properties. Rao, Pinyol, and Lubell (2007) discussed the synthesis of enantiopure compounds starting from basic aldehydes, demonstrating the utility of complex molecules in the design and synthesis of dipeptide mimics. This suggests potential uses of similarly complex molecules in designing constrained peptide or protein mimetics for therapeutic or biochemical applications (Rao, Pinyol, & Lubell, 2007).

Chemical Transformations and Reactivity Studies

Research into the reactivity and transformation of complex molecules provides insights into their potential applications. For instance, Bullock, Carter, Gregory, and Shields (1972) explored the rearrangement and ring expansion of chloromethyl tetrahydropyrimidinones, leading to derivatives with potential as synthetic intermediates. Such studies indicate the reactivity patterns of similarly structured molecules, which could be pivotal in developing new synthetic routes or materials (Bullock et al., 1972).

Potential in Drug Design and Development

Molecules with complex structures often have implications in drug design and development. For example, studies on conformationally restricted chiral molecules and their synthesis, as discussed by Papaioannou et al. (1991), can lead to novel drug candidates with improved efficacy and specificity. Research into similar molecules could uncover new therapeutic agents or lead compounds (Papaioannou et al., 1991).

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl3NO10/c1-5(20)25-8-9(26-6(2)21)11(27-7(3)22)13(28-10(8)12(23)24-4)29-14(19)15(16,17)18/h8-11,13,19H,1-4H3/t8-,9-,10-,11+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNIVSQDHXVNAL-OBBGECFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl3NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561077
Record name Methyl 2,3,4-tri-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197895-54-8
Record name Methyl 2,3,4-tri-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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